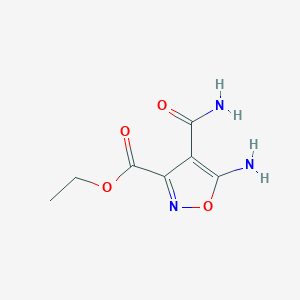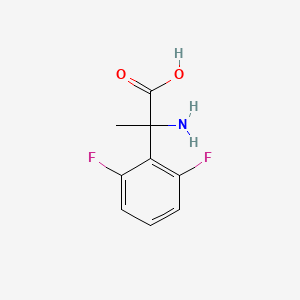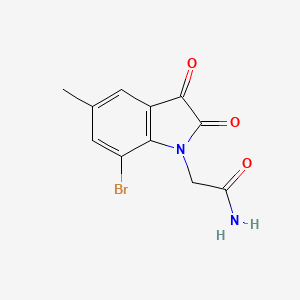
1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- is a compound belonging to the indole family, which is known for its diverse biological activities and significant role in medicinal chemistry. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- can be achieved through several synthetic routes. One common method involves the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Bromoindole: Known for its antiviral and anticancer properties.
Indole-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of 1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- lies in its specific chemical structure, which imparts distinct biological activities and synthetic utility.
Properties
CAS No. |
937688-28-3 |
|---|---|
Molecular Formula |
C11H9BrN2O3 |
Molecular Weight |
297.10 g/mol |
IUPAC Name |
2-(7-bromo-5-methyl-2,3-dioxoindol-1-yl)acetamide |
InChI |
InChI=1S/C11H9BrN2O3/c1-5-2-6-9(7(12)3-5)14(4-8(13)15)11(17)10(6)16/h2-3H,4H2,1H3,(H2,13,15) |
InChI Key |
NRBDTJKMXPUVEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N(C(=O)C2=O)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-1-(4-ethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118368.png)
![(1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B12118376.png)
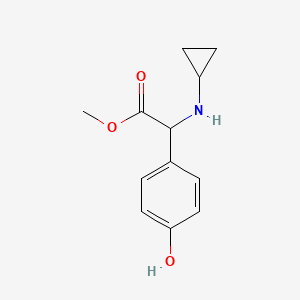




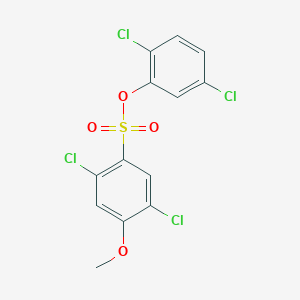
![3-[(4-methylphenyl)sulfonyl]-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12118422.png)

